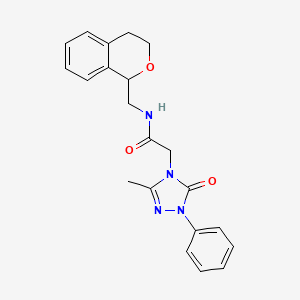![molecular formula C17H21F2N3O B5578272 N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5578272.png)
N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2,4-difluorophenyl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide, commonly known as DFEPM, is a novel compound that has gained attention in the scientific community due to its promising potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
DFEPM has shown promising potential as a therapeutic agent for a variety of diseases, including cancer, inflammation, and neurological disorders. It has been found to have anti-tumor properties, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, DFEPM has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. In the field of neuroscience, DFEPM has been found to have neuroprotective properties, with studies showing that it can protect against neuronal damage.
Mecanismo De Acción
DFEPM is thought to exert its therapeutic effects through its interaction with the CB1 and CB2 receptors of the endocannabinoid system. It has been found to act as a partial agonist of these receptors, leading to the modulation of various signaling pathways. Additionally, DFEPM has been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects:
DFEPM has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway. Additionally, DFEPM has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In terms of physiological effects, DFEPM has been found to have neuroprotective properties, protecting against neuronal damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DFEPM in lab experiments is its specificity for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. Additionally, DFEPM has been found to have low toxicity, making it a safe compound to use in experiments. However, one limitation of using DFEPM is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on DFEPM. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to investigate its anti-tumor properties and its potential as a cancer treatment. Additionally, there is interest in exploring the potential of DFEPM as a treatment for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to investigate its neuroprotective properties and its potential as a treatment for these disorders. Finally, there is interest in developing analogs of DFEPM with improved solubility and potency, which could lead to the development of more effective therapeutic agents.
Métodos De Síntesis
DFEPM can be synthesized through a multistep process involving the reaction of 2,4-difluorophenylacetonitrile with isobutylmagnesium bromide, followed by reaction with 1-methyl-1H-pyrazole-5-carboxylic acid. The resulting compound is then reacted with ethyl chloroformate to yield DFEPM.
Propiedades
IUPAC Name |
N-[1-(2,4-difluorophenyl)ethyl]-2-methyl-5-(2-methylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O/c1-10(2)7-13-9-16(22(4)21-13)17(23)20-11(3)14-6-5-12(18)8-15(14)19/h5-6,8-11H,7H2,1-4H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COFXXHGCDIHMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN(C(=C1)C(=O)NC(C)C2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B5578205.png)

![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetamide](/img/structure/B5578216.png)

![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3-chlorobenzamide](/img/structure/B5578232.png)
![2-chlorobenzaldehyde O-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ylmethyl)oxime](/img/structure/B5578238.png)
![N-{3-[(3S*,4R*)-3-(acetylamino)-4-isopropyl-1-pyrrolidinyl]-3-oxopropyl}-4-methylbenzamide](/img/structure/B5578248.png)
![2-[(3-oxocyclohex-1-en-1-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5578258.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-2,6-dimethyl-4-quinolinol](/img/structure/B5578277.png)
![(1S*,5R*)-3-(1,3-benzodioxol-5-ylcarbonyl)-6-(cyclopropylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5578284.png)

![5,5'-[1,3-phenylenebis(methylenethio)]bis-1H-1,2,4-triazole](/img/structure/B5578304.png)